Di-tert-butyl (aminomethyl)phosphonate

Medicinal Chemistry Prodrug Design Protecting Group Strategy

Di-tert-butyl (aminomethyl)phosphonate (molecular formula C₉H₂₂NO₃P, molecular weight 223.25 g/mol) is a protected α-aminophosphonic acid ester bearing two acid-labile tert-butyl ester groups and a free primary aminomethyl (–CH₂NH₂) functionality. It belongs to the α-aminophosphonate family, a class of phosphorus-containing bioisosteres of natural α-amino acids that have attracted sustained interest as enzyme inhibitors, antibacterial agents, and prodrug precursors.

Molecular Formula C9H22NO3P
Molecular Weight 223.25 g/mol
Cat. No. B12957766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl (aminomethyl)phosphonate
Molecular FormulaC9H22NO3P
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OP(=O)(CN)OC(C)(C)C
InChIInChI=1S/C9H22NO3P/c1-8(2,3)12-14(11,7-10)13-9(4,5)6/h7,10H2,1-6H3
InChIKeyGGKTVXZMEDCZPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butyl (aminomethyl)phosphonate – Chemical Identity, Compound Class, and Procurement-Relevant Features


Di-tert-butyl (aminomethyl)phosphonate (molecular formula C₉H₂₂NO₃P, molecular weight 223.25 g/mol) is a protected α-aminophosphonic acid ester bearing two acid-labile tert-butyl ester groups and a free primary aminomethyl (–CH₂NH₂) functionality [1]. It belongs to the α-aminophosphonate family, a class of phosphorus-containing bioisosteres of natural α-amino acids that have attracted sustained interest as enzyme inhibitors, antibacterial agents, and prodrug precursors [2]. The compound serves primarily as a synthetic intermediate: the tert-butyl protecting groups confer stability during multi-step sequences and are cleavable under mild acidic conditions to release the parent aminomethylphosphonic acid pharmacophore [3]. This bifunctional reactivity profile—nucleophilic amine combined with a protected phosphonate—distinguishes it from fully deprotected analogs and underpins its recurring role in medicinal chemistry and polymer science [3][4].

Why Di-tert-butyl (aminomethyl)phosphonate Cannot Be Substituted by Generic Dialkyl Aminomethylphosphonates in Scientific Procurement


Substituting di-tert-butyl (aminomethyl)phosphonate with a generic dialkyl aminomethylphosphonate (e.g., diethyl or dimethyl congeners) fundamentally alters two operationally critical parameters: deprotection chemistry and steric environment. Diethyl phosphonates require bromotrimethylsilane (TMSBr) for cleavage, a reagent that can compromise acid-sensitive substrates and leave silicon-containing residues, whereas the di-tert-butyl ester is cleanly removed with 1 N aqueous HCl [1][2]. In materials science, the bulkier tert-butyl ester reduces polymerization rates and yields polymers with number-average molecular weights (Mₙ) one to two orders of magnitude lower than ethyl ester analogs, directly affecting material properties [3]. These are not incremental differences: selecting the wrong ester dictates whether a synthetic route succeeds or fails, particularly in prodrug construction where the protecting group must balance stability during synthesis with lability in the final deprotection step [1][4]. Procurement decisions based solely on the aminomethylphosphonate core—without specifying the ester identity—risk experimental failure, irreproducible results, and wasted resources.

Quantitative Differentiation Evidence for Di-tert-butyl (aminomethyl)phosphonate vs. Closest Analogs


Deprotection Reagent Orthogonality: Di-tert-butyl vs. Diethyl Phosphonate Ester Cleavage Conditions

Di-tert-butyl phosphonate esters are hydrolyzed with 1 N aqueous HCl, whereas diethyl phosphonate esters require the stronger reagent bromotrimethylsilane (TMSBr) for cleavage [1]. This differential was explicitly demonstrated in a head-to-head study of π-conjugated pyridine phosphonates: 'The hydrolysis of the diethyl or di-tert-butyl phosphonate groups was performed with TMSBr or HCl 1 N respectively' [1]. An independent study on silica-xerogel-supported phosphonates confirmed that 'an alternative route utilising di-tert-butyl phosphonate group has also been studied and in this case cleavage has been demonstrated in very mild conditions' while diethyl phosphonates on the same support required TMSBr [2].

Medicinal Chemistry Prodrug Design Protecting Group Strategy

Polymer Molecular Weight Control: t-Butyl Ester vs. Ethyl Ester Methacrylate Monomers

In a systematic comparison of aminophosphonate-containing methacrylate monomers, increasing ester bulkiness from ethyl to tert-butyl produced a dramatic reduction in polymer molecular weight. The ethyl ester monomer yielded polymers with Mₙ = 50,000–72,000, while the tert-butyl ester analog produced polymers with Mₙ = 1,800–7,900 under identical polymerization conditions (bulk/solution polymerization at 60–80 °C with AIBN initiator) [1]. This approximately 10- to 40-fold reduction in Mₙ correlated with the chemical shift differences of double-bond carbons and was attributed to steric hindrance from the bulky tert-butyl group retarding propagation [1].

Polymer Chemistry Materials Science Molecular Weight Control

Scalable Antiviral Drug Intermediate: Di-tert-butyl Phosphonate Route to Tenofovir (PMPA)

A di-tert-butyl phosphonate-derived electrophile, (di-tert-butoxyphosphoryl)methyl methanesulfonate, was identified as the most efficient reagent among those tested for the synthesis of the antiviral drug tenofovir (PMPA), affording the active pharmaceutical ingredient in 72% isolated yield on a 5 g scale [1]. The same protocol delivered the related hepatitis B drug adefovir in 64% yield on a 1 g scale [1]. The crystalline di-tert-butyl(hydroxymethyl)phosphonate precursor was obtained via an efficient, chromatography-free procedure, and final deprotection was achieved with aqueous acids [1].

Antiviral Synthesis Process Chemistry Tenofovir Manufacturing

Silica-Supported Materials: Mild Cleavage of Di-tert-butyl vs. Diethyl Phosphonates on Hybrid Surfaces

In a study of phosphonodiester groups covalently bonded to silica xerogels, the use of TMSBr for cleavage of diethyl phosphonates was revisited and found to cause undesired interactions of liberated phosphonoacids with silicon species from the support [1]. In contrast, 'an alternative route utilising di-tert-butyl phosphonate group has also been studied and in this case cleavage has been demonstrated in very mild conditions' that did not compromise the silica matrix [1]. This represents a critical processing advantage: the di-tert-butyl ester can be removed without degrading the inorganic support, while the diethyl ester's deprotection conditions risk structural damage to the hybrid material.

Hybrid Materials Silica Functionalization Solid-Phase Synthesis

Steric Bulk and Polymerization Kinetics: t-Butyl vs. Ethyl Ester Monomer Reactivity

The influence of ester bulk on polymerization kinetics was quantified in a comparative study of aminophosphonate methacrylates [1]. Increasing bulkiness from ethyl to tert-butyl decreased the polymerization rate significantly, a finding that 'correlated well with the chemical shift differences of double bond carbons'—a direct spectroscopic readout of the steric and electronic environment at the polymerizable olefin [1]. This steric modulation provides a rational design tool: by selecting the tert-butyl ester, the polymer chemist can deliberately suppress propagation rate to avoid autoacceleration or gel effects in bulk polymerization, whereas the ethyl ester favors rapid, high-conversion processes.

Polymerization Kinetics Monomer Design Steric Effects

High-Value Application Scenarios for Di-tert-butyl (aminomethyl)phosphonate Based on Quantitative Differentiation Evidence


Phosphonooxymethyl Prodrug Synthesis Requiring Mild, Aqueous Final Deprotection

In prodrug programs where a phosphonooxymethyl promoiety is installed onto a tertiary amine-containing drug, di-tert-butyl (aminomethyl)phosphonate provides the critical advantage of final deprotection with 1 N aqueous HCl rather than TMSBr [1][2]. The HCl conditions are compatible with acid-stable APIs, avoid silicon residues that complicate QC release, and simplify large-scale workup. This reagent orthogonality—documented in head-to-head comparisons of diethyl (TMSBr) vs. di-tert-butyl (HCl) phosphonate cleavage [1][2]—makes the tert-butyl ester the preferred choice for N-phosphonooxymethyl prodrugs where the free phosphonic acid form is the active species [3].

Controlled-Radical Polymerization of Aminophosphonate Methacrylates for Low-Molecular-Weight Specialty Polymers

When the synthetic objective is a low-molecular-weight (Mₙ = 1,800–7,900) aminophosphonate-functionalized polymethacrylate—for applications such as dental adhesives, bone-targeting coatings, or water-treatment polyelectrolytes—the tert-butyl ester monomer is the rational choice [1]. Direct comparative data show that the ethyl ester analog yields polymers with Mₙ = 50,000–72,000 under identical conditions, a 10- to 40-fold difference [1]. The steric bulk of the tert-butyl group suppresses propagation rate and limits chain growth, providing inherent molecular weight control without added chain-transfer agents [1].

Scalable Synthesis of Tenofovir (PMPA) and Related Antiviral Phosphonates via Di-tert-butyl Phosphonate Intermediates

For process chemistry teams developing scalable routes to the HIV/HBV drug tenofovir or the hepatitis B drug adefovir, the di-tert-butyl phosphonate platform has been validated at the 5 g scale with 72% isolated yield for PMPA and 64% for adefovir [1]. The crystalline di-tert-butyl(hydroxymethyl)phosphonate precursor is accessible via a chromatography-free procedure, and the tert-butyl esters are removed with aqueous acid in the final step [1]. This route was identified as the most efficient among electrophiles tested and represents a benchmark for procurement of di-tert-butyl phosphonate building blocks in antiviral API manufacturing [1].

Silica-Supported Hybrid Materials and Heterogeneous Catalysts Requiring Non-Destructive Phosphonate Deprotection

In the synthesis of phosphonate-functionalized silica xerogels, mesoporous silicas, or surface-grafted catalysts, di-tert-butyl phosphonate esters are uniquely suited because they can be cleaved under 'very mild conditions' that preserve the integrity of the inorganic silica matrix [1]. Diethyl phosphonate esters, by contrast, require TMSBr for cleavage, and the liberated phosphonoacids interact with silicon species from the support, compromising material quality [1]. For researchers fabricating phosphonic acid-functionalized hybrid materials for metal binding, catalysis, or drug delivery, the di-tert-butyl ester is the only dialkyl phosphonate ester demonstrated to avoid this incompatibility [1].

Quote Request

Request a Quote for Di-tert-butyl (aminomethyl)phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.